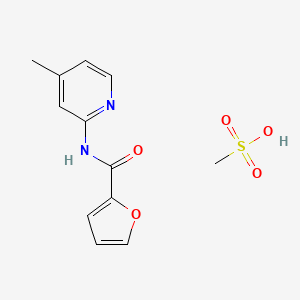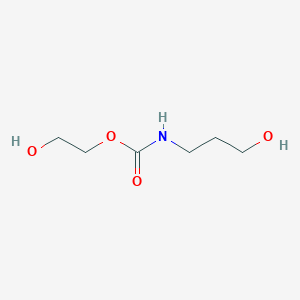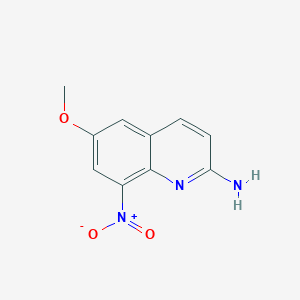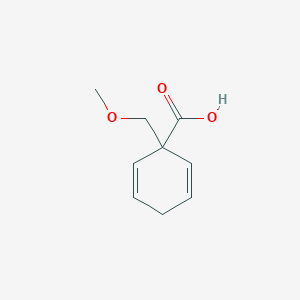
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a methoxymethyl group attached to a cyclohexa-2,5-diene ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexa-2,5-diene-1-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexa-2,5-diene-1,4-dione derivatives, while reduction can produce cyclohexane-1-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the diene ring can undergo electrophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.
Uniqueness
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
65984-94-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h3-6H,2,7H2,1H3,(H,10,11) |
InChI-Schlüssel |
CLJGBHOTQFISLS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(C=CCC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


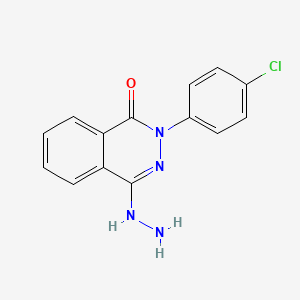
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
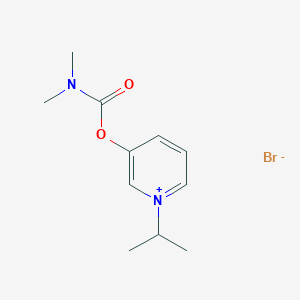

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
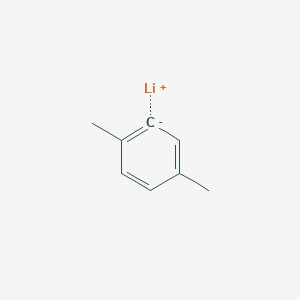
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
